molecular formula C17H18N2O3S B12827953 N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide

N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide

Cat. No.: B12827953
M. Wt: 330.4 g/mol
InChI Key: CUSJVXASZRRJHO-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group, which is known for its antimicrobial properties, and an indoline structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the indoline ring using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Sulfonic acids or amines.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide involves its interaction with various molecular targets:

    Antimicrobial Activity: The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria, leading to bacterial cell death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

    N-Methylindoline-5-sulfonamide: Lacks the benzoyl group, which may result in different biological activities.

    1-Benzoylindoline-5-sulfonamide: Lacks the N-methyl group, which may affect its solubility and reactivity.

    2-Methylbenzoylindoline-5-sulfonamide: Lacks the N-methyl group, which may influence its pharmacokinetic properties.

Uniqueness: N-Methyl-1-(2-methylbenzoyl)indoline-5-sulfonamide is unique due to the presence of both the N-methyl and 2-methylbenzoyl groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-1-(2-methylbenzoyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-12-5-3-4-6-15(12)17(20)19-10-9-13-11-14(7-8-16(13)19)23(21,22)18-2/h3-8,11,18H,9-10H2,1-2H3

InChI Key

CUSJVXASZRRJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC

Origin of Product

United States

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